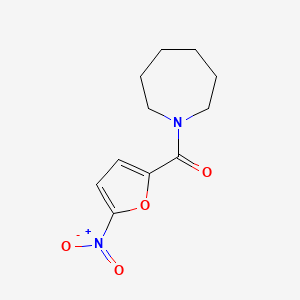

1-(5-nitro-2-furoyl)azepane

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of azepane derivatives, including structures similar to "1-(5-nitro-2-furoyl)azepane," often involves complex reactions. For instance, the synthesis of polyhydroxylated azepanes from D-mannose showcases a methodology that might be relevant. This process includes a Henry reaction followed by a reductive ring closure, indicating the intricate steps involved in synthesizing azepane derivatives (Estévez et al., 2010). Similarly, the Lewis acid-promoted conjugate addition of dienol silyl ethers to nitroalkenes, resulting in azepanes, further exemplifies the synthetic routes that can be explored for such compounds (Denmark & Xie, 2007).

Molecular Structure Analysis

The molecular structure of "1-(5-nitro-2-furoyl)azepane" and related compounds can be elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. Studies on similar nitrofuran derivatives provide insights into the structural aspects, where the electronic effects of nitro and furan groups significantly influence the molecular conformation and stability (Esseffar et al., 2002).

Chemical Reactions and Properties

The reactivity of nitrofuran compounds, including those structurally related to "1-(5-nitro-2-furoyl)azepane," involves a variety of chemical transformations. For example, reactions involving nitro, nitroso, azo, and azido derivatives highlight the diverse chemical behavior of such compounds, which can lead to a wide range of products with different functional groups and properties (Batog et al., 2005).

Physical Properties Analysis

The physical properties of "1-(5-nitro-2-furoyl)azepane" can be inferred from studies on similar compounds, where factors such as melting points, solubility, and crystallinity play a crucial role. The preparation and characterization of nitro compounds provide valuable data on their physical attributes, which are essential for understanding their behavior in various conditions and applications (Yang et al., 2005).

Zukünftige Richtungen

The future directions for research on “1-(5-nitro-2-furoyl)azepane” and related compounds could involve the development of new synthetic strategies for the preparation of azepane derivatives with unique substitution patterns . Additionally, the introduction of hydrophilic groups in the furan ring could potentially improve the solubility and reduce the toxicity of these compounds .

Wirkmechanismus

Target of Action

The primary target of 1-(5-nitro-2-furoyl)azepane is the protein aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism, and it plays a crucial role in the development of long-term complications in diabetes.

Mode of Action

It is known that the compound interacts with its target, aldose reductase, leading to changes in the enzyme’s activity . The specific nature of these interactions and the resulting changes are subjects of ongoing research.

Eigenschaften

IUPAC Name |

azepan-1-yl-(5-nitrofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c14-11(12-7-3-1-2-4-8-12)9-5-6-10(17-9)13(15)16/h5-6H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBAPNSGBMBYEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901210615 | |

| Record name | (Hexahydro-1H-azepin-1-yl)(5-nitro-2-furanyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901210615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85199113 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(5-Nitrofuran-2-carbonyl)azepane | |

CAS RN |

725244-85-9 | |

| Record name | (Hexahydro-1H-azepin-1-yl)(5-nitro-2-furanyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725244-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Hexahydro-1H-azepin-1-yl)(5-nitro-2-furanyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901210615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5154476.png)

![N~2~-(4-chlorophenyl)-N~1~-isopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5154481.png)

![1-{2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B5154487.png)

![3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5154497.png)

![1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5154505.png)

![4-[3-(2,6-diisopropylphenoxy)propyl]morpholine](/img/structure/B5154516.png)

![3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B5154519.png)

![3-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5154521.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5154536.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5154549.png)